Fmoc-dl-(phenyl)gly-oh

Peptide Synthesis Racemization Microwave-assisted SPPS

Phenylglycine's lack of a β-methylene group makes it highly prone to epimerization during SPPS, risking complex diastereomer mixtures. Fmoc-DL-(phenyl)gly-oh addresses this by providing both enantiomers in a single, cost-effective racemic mixture. Key benefits: • Enables simultaneous diastereomer generation for rapid SAR studies in one synthesis run • Serves as a model compound to validate and optimize coupling/deprotection protocols before scaling enantiopure campaigns • Mitigates procurement risk by offering a deliberate research tool for exploring Phg-containing peptidomimetics and protease inhibitor scaffolds

Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
Cat. No. B13833933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-dl-(phenyl)gly-oh
Molecular FormulaC23H19NO4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCOC(=O)N(C1C2=CC=CC=C2C3=CC=CC=C13)C(C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C23H19NO4/c1-28-23(27)24(20(22(25)26)15-9-3-2-4-10-15)21-18-13-7-5-11-16(18)17-12-6-8-14-19(17)21/h2-14,20-21H,1H3,(H,25,26)
InChIKeyYGAHWIVCYHLHSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-dl-(phenyl)gly-oh: A Racemic Peptide Building Block


Fmoc-dl-(phenyl)gly-oh (Fmoc-DL-phenylglycine) is a protected, non-canonical amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS) [1]. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function and a phenylglycine core, which is characterized by the direct attachment of the phenyl ring to the α-carbon [2]. Unlike its more common analog, phenylalanine, the absence of a methylene spacer in phenylglycine alters its steric profile and electronic properties [2]. The racemic (DL) nature of this specific derivative makes it a cost-effective option for exploratory research, as it provides both enantiomers in a single mixture, allowing for the investigation of diastereomeric peptide sequences without the need for separate enantiopure syntheses .

Building block for SPPS of phenylglycine-containing peptides
Racemic (DL) form enables simultaneous diastereomer library generation
Unique steric profile vs. phenylalanine; review coupling/deprotection conditions

Substitution Risks: Fmoc-dl-(phenyl)gly-oh vs. Fmoc-Phe-OH


Substituting Fmoc-dl-(phenyl)gly-oh with a generic Fmoc-amino acid, such as Fmoc-Phe-OH, without rigorous validation is a significant risk in peptide synthesis. Phenylglycine's unique α-carbon structure, lacking the β-methylene group found in phenylalanine, makes it substantially more prone to epimerization (racemization) during SPPS [1]. This intrinsic chemical liability necessitates specialized coupling and deprotection protocols that are not required for more robust analogs [1]. Failure to account for this difference can lead to complex mixtures of diastereomers, complicating purification and potentially yielding a biologically inactive or mischaracterized product [2]. Therefore, the selection of this compound must be driven by a specific scientific requirement, and its procurement should be accompanied by a clear understanding of the specialized handling and process controls needed to mitigate its known instability, as detailed in the following quantitative evidence [2].

Higher Epimerization Tendency
Phenylglycine lacks the β-methylene group of phenylalanine, making the α-carbon significantly more prone to racemization during SPPS. Standard protocols may not preserve stereochemical integrity.
Deprotection Sensitivity
Standard Fmoc removal conditions can cause substantial epimerization for Phg residues, a vulnerability not observed with Phe. Substituting Phg-OH without modifying deprotection may introduce diastereomeric impurities.
Process Complexity
Achieving high diastereomeric purity with phenylglycine often requires specialized coupling reagents and hindered bases. Direct replacement of Phe with Phg may compromise yield and purity without dedicated method development.

Racemization Performance: Fmoc-dl-(phenyl)gly-oh vs. Fmoc-Phe-OH


Diastereomeric Purity: Phg vs. Phe in Peptide Synthesis

In a direct comparison, the synthesis of the pentapeptide H-Ala-Val-Pro-Phg-Tyr-NH2 using Fmoc-Phg-OH resulted in a mixture of diastereomers with a 71% purity of the desired LLLDL isomer under optimized microwave-assisted SPPS conditions [1]. In stark contrast, the analogous peptide containing phenylalanine, H-Ala-Val-Pro-Phe-Tyr-NH2, was consistently obtained as a single diastereomer under a range of standard coupling and deprotection conditions [1].

Diastereomeric Purity
Head-to-head
Phg-containing peptide 71% diastereomeric purity under optimized microwave SPPS
Phe-containing analog Single diastereomer (100%) across standard conditions
Substantial impurity risk; context-dependent
29% LLLDL impurity under best-case conditions
Peptide Synthesis Racemization Microwave-assisted SPPS

Racemization During Fmoc Deprotection

The primary site of epimerization for Fmoc-Phg-OH during SPPS was determined to be the Fmoc-group removal step, rather than the activation/coupling step, though both are implicated [1]. This is a crucial process control insight for scientists, as it pinpoints where to focus optimization efforts. For comparison, common amino acids like phenylalanine do not exhibit this specific vulnerability during deprotection under the same conditions [1].

Deprotection Racemization
Class-level
Racemisation occurs mainly during Fmoc-group removal, rather than activation/coupling. This vulnerability is absent for standard amino acids like Phe.
Deprotection step is critical control point
Alternative deprotection conditions may be needed
Peptide Synthesis Racemization Process Optimization

Coupling Reagents for Racemization Control

While the base-catalyzed coupling step is a critical point for racemization, the use of specific coupling reagents can reduce this to a negligible level. Studies show that employing DEPBT or COMU, in combination with the hindered bases TMP or DMP, can minimize racemization of Fmoc-Phg-OH during the coupling step [1]. This provides a defined, evidence-based pathway for controlled synthesis that is not necessary for less sensitive amino acids.

Coupling Control
Method context
Specific coupling reagents (e.g., DEPBT/COMU) with hindered bases (TMP/DMP) can minimize racemization to a negligible level.
Supports process optimization with selected reagents
Coupling performance depends on reagent/cocktail selection
Peptide Synthesis Coupling Reagents Process Chemistry

Fmoc-dl-(phenyl)gly-oh in Medicinal Chemistry and Process Development


Diastereomeric Peptide Libraries for SAR Studies

Given the high propensity of phenylglycine to racemize, as quantified by the 29% impurity in pentapeptide synthesis [1], the racemic DL form is not merely a cost-saving measure but a deliberate tool. It allows for the simultaneous generation of a mixture of diastereomers. This mixture can be separated, and the biological activities of the individual isomers can be evaluated in a single synthesis run, providing rapid SAR data that would otherwise require two separate, enantiopure syntheses. This is particularly relevant in medicinal chemistry programs exploring protease inhibitors or integrin antagonists where Phg residues are common.

Process Development for Enantiopure Phg Peptides

The quantitative evidence shows that obtaining a single diastereomer from Fmoc-Phg-OH is a non-trivial task, requiring specialized coupling reagents (e.g., DEPBT/COMU with TMP/DMP) [2] and careful control of deprotection conditions [1]. Therefore, a key application scenario for Fmoc-dl-(phenyl)gly-oh is as a model compound or a starting point for developing and validating robust, scalable manufacturing processes for enantiopure Phg-containing peptides. Its use allows process chemists to challenge and refine their protocols (e.g., optimizing for minimal racemization) before committing to a more expensive enantiopure building block for a GMP campaign.

Peptidomimetics with Conformational Restriction

The phenylglycine core imposes different conformational constraints compared to phenylalanine, due to the absence of the β-methylene group. This can be leveraged in the design of peptidomimetics, where a specific backbone conformation is desired for activity or stability [3]. While the data in Section 3 focuses on synthetic challenges, the underlying structural difference [3] is the primary scientific driver for incorporating this residue. The DL form allows researchers to access this unique conformational space and then assess the impact of stereochemistry on target binding, making it a valuable tool in early-stage drug discovery.

Application
Selection Property
Validation Focus
Diastereomeric peptide library SAR
Racemic (DL) form for simultaneous isomer generation
Isomer separation and biological evaluation
Process development for enantiopure Phg peptides
Racemization-prone building block for method optimization
Deprotection and coupling protocol robustness
Conformationally constrained peptidomimetics
Unique steric profile from α-phenyl substitution
Backbone conformation-activity relationship studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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